molecular formula C12H13N3O2S2 B2513164 1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034591-79-0

1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2513164
CAS No.: 2034591-79-0
M. Wt: 295.38
InChI Key: JQERMKJUUZFAJZ-UHFFFAOYSA-N
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Description

1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Properties

  • A variety of thiadiazole derivatives, including those related closely to the compound , have been synthesized and tested for their antimicrobial activities against various bacterial strains such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis, showing good activity (Sara Tehranchian et al., 2005). Additionally, certain thiadiazole compounds have been investigated for their antiviral properties, especially in the context of COVID-19, through virtual screening approaches targeting the main coronavirus protease, a key enzyme in the virus's lifecycle (Huda R. M. Rashdan et al., 2021).

Anticancer Activities

  • Schiff bases derived from 1,3,4-thiadiazole compounds have been explored for their antiproliferative and antimicrobial properties, with some showing significant DNA protective ability against oxidative stress and potent cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231 (M. Gür et al., 2020).

Molecular Synthesis and Behavior

  • Research into the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the structural versatility and reactivity of thiadiazole derivatives, leading to compounds with potential biological, medicinal, and industrial applications (I. Greig et al., 2001).
  • Studies on molecular organization reveal how thiadiazole derivatives interact within phospholipid bilayers, influencing membrane properties and potentially informing drug delivery systems or biosensor designs (Dariusz Kluczyk et al., 2016).

Coordination Chemistry and Material Science

  • The coordination chemistry of thiazoles, including isothiazoles and thiadiazoles, is highlighted for its significance in various fields such as catalysis, cosmetic industry, corrosion protection, and more, reflecting the compound's broad utility beyond biological applications (L. Frija et al., 2016).

Properties

IUPAC Name

1-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-9-13-10(8-18-9)7-15-12-6-4-3-5-11(12)14(2)19(15,16)17/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERMKJUUZFAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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